

Bioactivity Profile of Methyl 11-oxo-9-undecenoate: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 11-oxo-9-undecenoate

Cat. No.: B15466917

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted bioactivity of **Methyl 11-oxo-9-undecenoate** against established bioactive compounds. Due to the limited availability of direct experimental data for **Methyl 11-oxo-9-undecenoate**, this document focuses on its potential bioactivities based on structurally related molecules, particularly α,β -unsaturated ketones and other fatty acid methyl esters. The information presented herein is intended to guide future research and highlight the potential therapeutic applications of this compound.

Predicted Bioactivity Based on Structural Analogs

Methyl 11-oxo-9-undecenoate's chemical structure, featuring an α,β -unsaturated ketone and a methyl ester functional group, suggests potential antioxidant, antibacterial, and anti-inflammatory properties. While this specific compound is listed as a component of a methanolic extract from *Paratapes undulatus* clams, which exhibited overall antibacterial, antibiofilm, and antioxidant activities, specific data for the compound itself is not provided. The bioactivity of the extract as a whole suggests that its components, including **Methyl 11-oxo-9-undecenoate**, may contribute to these effects.

Comparative Analysis of Bioactivity

To provide a framework for understanding the potential efficacy of **Methyl 11-oxo-9-undecenoate**, this section compares the known bioactivities of structurally similar compounds.

Antioxidant Activity

The α,β -unsaturated ketone moiety present in **Methyl 11-oxo-9-undecenoate** is a key structural feature found in compounds with known antioxidant activity. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC₅₀ value indicates higher antioxidant potential.

Table 1: Comparison of Antioxidant Activity of α,β -Unsaturated Ketones and Other Compounds

Compound	Class	Assay	IC ₅₀ ($\mu\text{g/mL}$)	Reference Compound	IC ₅₀ ($\mu\text{g/mL}$)
Methyl 11-oxo-9-undecenoate	α,β -Unsaturated Ketone	DPPH	Data Not Available	Ascorbic Acid	~5-15
Chalcone Derivatives	α,β -Unsaturated Ketone	DPPH	Variable (10-100)	Ascorbic Acid	~10
Curcumin	α,β -Unsaturated Ketone	DPPH	~25	Trolox	~40
Quercetin	Flavonoid	DPPH	~2-8	Ascorbic Acid	~5

Antibacterial Activity

Fatty acid methyl esters (FAMES) and compounds with ketone functionalities have demonstrated antibacterial properties. The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 2: Comparison of Antibacterial Activity

Compound/ Extract	Target Bacteria	Assay	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
Methyl 11- oxo-9- undecenoate	Various	Broth Microdilution	Data Not Available	Ciprofloxacin	0.015-1
FAMEs from Vegetable Oils	Staphylococ- cus aureus	Broth Microdilution	125-500	Not specified	-
13- Oxo-octadeca- -9,11-dienoic acid	Not specified	Not specified	Data Not Available	Not specified	-
Tea Tree Oil (Terpenoid)	Escherichia coli	Broth Microdilution	~5000	Ciprofloxacin	<1

Anti-inflammatory Activity

The anti-inflammatory potential of α,β -unsaturated ketones is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A reduction in NO levels indicates anti-inflammatory activity.

Table 3: Comparison of Anti-inflammatory Activity

Compound	Cell Line	Assay	Inhibition of NO Production (%) at a given concentration	Reference Compound	Inhibition (%)
Methyl 11-oxo-9-undecenoate	RAW 264.7	LPS-stimulated NO production	Data Not Available	Dexamethasone	~80-90% at 1µM
(9Z,11E)-13-Oxo-octadeca-9,11-dienoic acid (13-KODE)	RAW 264.7	LPS-stimulated NO production	Significant inhibition at 50 µM	Not specified	-
Curcumin	RAW 264.7	LPS-stimulated NO production	~50% at 10 µM	Not specified	-

Experimental Protocols

Detailed methodologies for the key bioassays mentioned above are provided to facilitate further research on **Methyl 11-oxo-9-undecenoate**.

DPPH Radical Scavenging Assay

This assay determines the free radical scavenging capacity of a compound.

- Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
- Sample Preparation: The test compound is dissolved in methanol at various concentrations.
- Reaction: 1 mL of the DPPH solution is mixed with 1 mL of the sample solution.

- Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
- Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC50 value is then determined as the concentration of the sample that causes 50% inhibition of the DPPH radical.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antibacterial agent that inhibits the growth of a specific bacterium.

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 5×10^5 CFU/mL) is prepared in a suitable broth medium.
- Preparation of Test Compound Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing broth.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

LPS-Stimulated Nitric Oxide Production in Macrophages

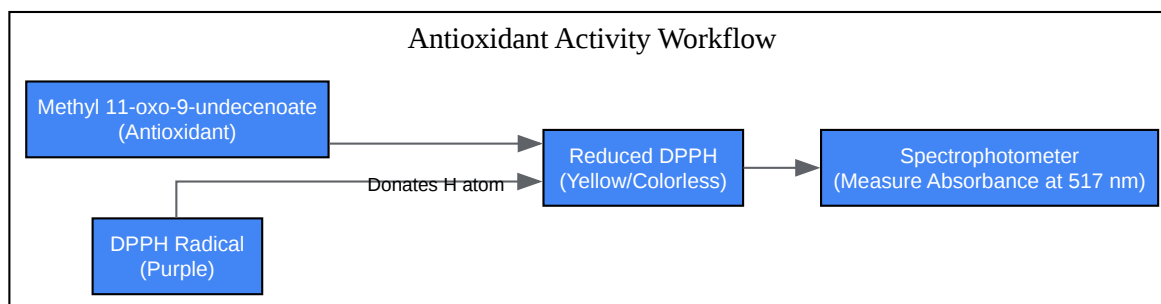
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in immune cells.

- Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate until they reach 80-90% confluency.

- **Treatment:** The cells are pre-treated with various concentrations of the test compound for 1 hour.
- **Stimulation:** The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
- **Nitrite Measurement:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- **Calculation:** The amount of NO produced is determined by comparing the absorbance of the treated samples to a standard curve of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control.

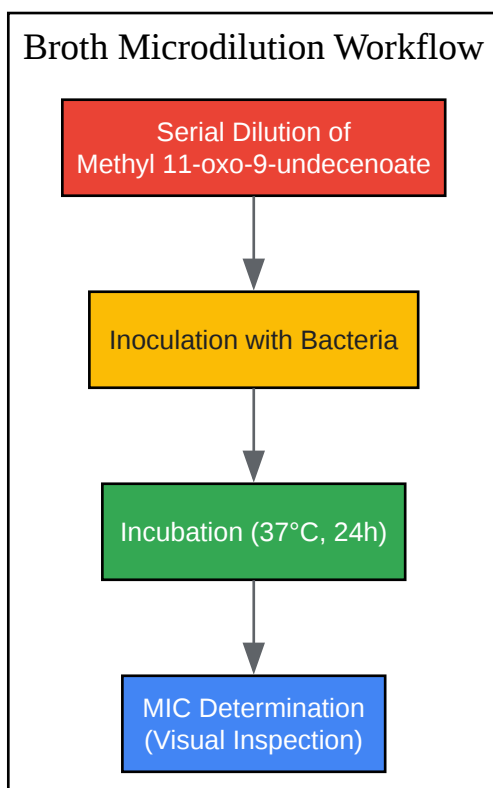
Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the bioactivity of **Methyl 11-oxo-9-undecenoate**.



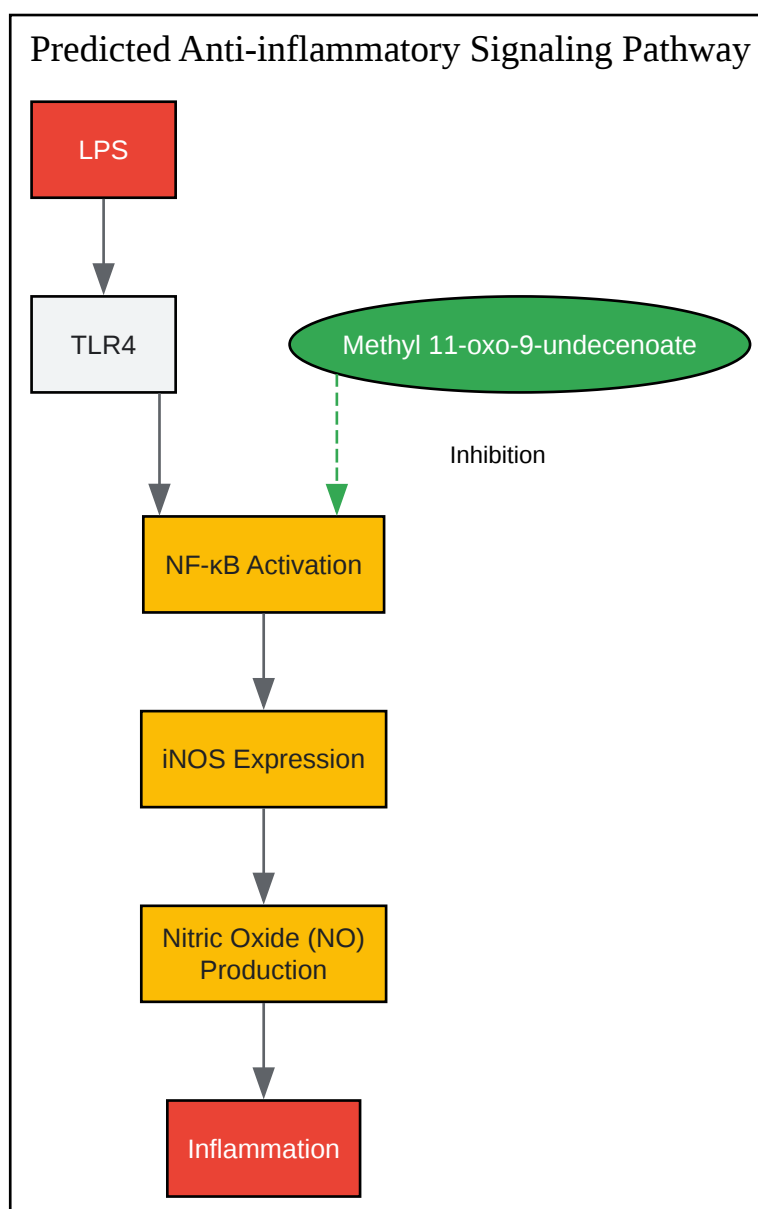
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Caption: DPPH antioxidant assay workflow.



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Caption: Broth microdilution experimental workflow.



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Caption: Predicted inhibition of the NF-κB signaling pathway.

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